4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Overview
Description
4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxadiazole ring, and an amide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
The synthesis of 4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves multiple steps, starting with the preparation of the imidazole and oxadiazole intermediates. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Oxadiazole Synthesis: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like halides or amines replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The oxadiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other imidazole and oxadiazole derivatives, such as:
4-methylimidazole: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
2-methyl-5-nitroimidazole: Used as an antimicrobial agent.
1,2,4-oxadiazole derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer properties.
Compared to these compounds, 4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its combined structural features and potential for multi-target interactions.
Properties
IUPAC Name |
4-amino-N-[3-(2-methylimidazol-1-yl)propyl]-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-7-12-4-6-15(7)5-2-3-13-10(17)8-9(11)14-19-16(8)18/h4,6H,2-3,5H2,1H3,(H2,11,14)(H,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPUATHXOVHVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C2=[N+](ON=C2N)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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